molecular formula C40H57N5O7 B1684676 カルフィルゾミブ CAS No. 868540-17-4

カルフィルゾミブ

カタログ番号 B1684676
CAS番号: 868540-17-4
分子量: 719.9 g/mol
InChIキー: BLMPQMFVWMYDKT-NZTKNTHTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carfilzomib is an antineoplastic agent, which means it interferes with the growth of cancer cells, leading to their destruction . It is a synthetic tetrapeptide consisting of morpholin-4-acetyl, L-2-amino-4-phenylbutanoyl, L-leucyl, and L-phenylalanyl residues . It is used in the treatment of multiple myeloma .


Synthesis Analysis

Carfilzomib is synthesized using racemization-free methods . These methods employ a fragment-based approach involving active esters . The synthesis of carfilzomib has been improved through continuous process improvement, including the synthesis of the epoxyketone warhead .


Molecular Structure Analysis

Carfilzomib has a molecular formula of C40H57N5O7 and a molecular weight of 719.9 g/mol . It is made up of four modified peptides .


Chemical Reactions Analysis

Carfilzomib has been associated with changes in cellular and functional characteristics of human induced pluripotent stem cell-derived cardiomyocytes . It has also been found to cause alterations in mitochondrial membrane potential, ATP production, and mitochondrial oxidative respiration .

科学的研究の応用

再発性および難治性多発性骨髄腫の治療

カルフィルゾミブは、再発性および難治性多発性骨髄腫の治療のための有望なプロテアソーム阻害剤です . ボルテゾミブに関連する主要な毒性と耐性を克服するために、プロテアソームと不可逆的に結合します . 正常細胞と腫瘍細胞の両方で、サイクリンやカスパーゼなどの主要な調節タンパク質のレベルを制御します .

細胞生存および進行における役割

プロテアソームは、細胞内タンパク質の分解に不可欠であり、多くの細胞生存および進行イベントの媒介において重要な役割を果たします . 癌細胞は、制御されていない遺伝子転写に対する応答としてタンパク質が蓄積するため、ユビキチン・プロテアソーム経路(UPP)に大きく依存しています .

細胞周期停止とアポトーシスの誘導

プロテアソームの阻害は、p53の安定化、c-Jun NH2末端キナーゼ(JNK)の活性化、核因子κB(NFκB)の不活性化など、いくつかの経路を調節することにより、細胞周期停止とアポトーシスの誘導をもたらし、内因性および外因性カスパーゼカスケードの活性化につながります .

カルフィルゾミブ誘発心毒性の調査

最近の研究では、マウスにおけるカルフィルゾミブ誘発心毒性の分子メカニズムを調査しました . カルフィルゾミブによるタンパク質ホスファターゼ(PP)-2A活性のアップレギュレーションと、それに続くAMPKα(AMP活性化プロテインキナーゼαサブユニット)媒介オートファジーの阻害は、カルフィルゾミブ誘発心毒性と密接に関連しています .

ヒト誘導多能性幹細胞由来心筋細胞の治療

カルフィルゾミブの治療は、ヒト誘導多能性幹細胞由来心筋細胞の分子および機能的な変化を引き起こします . ミトコンドリア膜電位、ATP産生、ミトコンドリア酸化呼吸を低下させ、ミトコンドリア酸化ストレスを増加させます .

多発性骨髄腫治療レジメンにおける役割

多発性骨髄腫の治療におけるカルフィルゾミブベースのレジメンは、良好な治療効果と安全性を持っています . 初回治療および初回再発の患者は、より良い治療効果を示しています .

芳香族アミノ酸代謝への影響

カルフィルゾミブ治療は、治療を受けたマウスの血漿および腎臓における代謝物の増加と、同じマウスの尿における代謝物の減少を引き起こすことが判明しました .

再発性または難治性多発性骨髄腫における逐次使用

カルフィルゾミブの逐次使用は、再発性または難治性多発性骨髄腫患者で研究されています . この研究の主要評価項目は、再発性または難治性多発性骨髄腫に対してカルフィルゾミブとポマリドミドの両方を受けた2つの患者群における全奏効率を評価することでした .

作用機序

Target of Action

Carfilzomib primarily targets the proteasome , a protease complex crucial for the degradation of intracellular proteins . The proteasome plays an important role in mediating cell survival and progression events by controlling the levels of key regulatory proteins such as cyclins and caspases . Cancer cells, compared to normal cells, are more dependent on the ubiquitin proteasome pathway (UPP) due to the accumulation of proteins in response to uncontrolled gene transcription .

Mode of Action

Carfilzomib is a proteasome inhibitor that acts by irreversibly and selectively binding to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome . This interaction leads to the inhibition of the proteasome’s function.

Biochemical Pathways

The inhibition of proteasomes by Carfilzomib results in the induction of cell cycle arrest and apoptosis via modulation of several pathways . These include the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Pharmacokinetics

Carfilzomib is rapidly and extensively metabolized, primarily via extrahepatic pathways, principally peptidase cleavage and epoxide hydrolysis . The cytochrome P450 enzyme system plays a minor role in the metabolism of carfilzomib . Carfilzomib displays high plasma clearance, a short-terminal half-life, and rapid and wide tissue distribution .

Result of Action

Carfilzomib treatment causes molecular and functional alterations. It reduces mitochondrial membrane potential, ATP production, and mitochondrial oxidative respiration, and increases mitochondrial oxidative stress . Additionally, carfilzomib treatment affects the contractility of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in 3-dimensional microtissues . At a single cell level, carfilzomib treatment impairs Ca2+ transients and reduces integrin-mediated traction forces .

Action Environment

The action, efficacy, and stability of Carfilzomib can be influenced by various environmental factors. For instance, the presence of certain cytogenetic and molecular abnormalities may predict a patient’s outcome in multiple myeloma . . More research is needed to fully understand how environmental factors influence Carfilzomib’s action.

Safety and Hazards

Carfilzomib has been associated with potentially fatal cardiac events, including cardiac arrest, cardiac failure, and myocardial infarction . These events have been reported in patients with or without pre-existing cardiac disorders .

将来の方向性

Carfilzomib is currently approved as a twice-weekly IV infusion on days 1, 2, 8, 9, 15, and 16 of a 28-day cycle . Future directions in the field include the optimal duration of maintenance therapy, whether one drug is sufficient or whether multi-agent therapy should be used, whether response-adapted approaches can guide maintenance therapy, as well as whether cytogenetic risk or other disease-based characteristics can guide maintenance therapy choices .

生化学分析

Biochemical Properties

Carfilzomib plays a significant role in biochemical reactions by irreversibly and selectively binding to N-terminal threonine-containing active sites of the 20S proteasome . This proteasome is crucial for the degradation of intracellular proteins and controls the levels of key regulatory proteins such as cyclins and caspases .

Cellular Effects

Carfilzomib has a profound impact on various types of cells and cellular processes. It influences cell function by inducing cell cycle arrest and apoptosis via modulation of several pathways . Inhibition of proteasomes by carfilzomib results in the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), leading to activation of both intrinsic and extrinsic caspase cascades .

Molecular Mechanism

Carfilzomib exerts its effects at the molecular level through its irreversible and selective binding to the active sites of the 20S proteasome . This binding interaction leads to the inhibition of the chymotrypsin-like site, effectively decreasing cellular proliferation and resulting in cell cycle arrest and apoptosis of cancerous cells .

Temporal Effects in Laboratory Settings

Carfilzomib’s effects over time in laboratory settings have been observed to be dose-dependent. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites . Despite its high systemic clearance, potent proteasome inhibition is observed in blood and a variety of tissues .

Dosage Effects in Animal Models

In animal models, the effects of carfilzomib vary with different dosages. Carfilzomib induced mild cardiotoxicity after two doses and more pronounced cardiomyopathy in the four-dose protocol .

Metabolic Pathways

Carfilzomib is involved in the ubiquitin proteasome pathway (UPP), which is crucial for the degradation of intracellular proteins . It is rapidly and extensively metabolized by the liver, predominantly through peptidase cleavage and epoxide hydrolysis .

Transport and Distribution

Carfilzomib is rapidly cleared and widely distributed following intravenous administrations to rats . Despite its high systemic clearance, potent proteasome inhibition is observed in blood and a variety of tissues .

Subcellular Localization

The subcellular localization of carfilzomib is primarily at the proteasome, a protease complex that mediates a number of cellular mechanisms . Its binding to the proteasome affects the degradation of intracellular proteins, thereby influencing various cellular processes .

特性

IUPAC Name

(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMPQMFVWMYDKT-NZTKNTHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H57N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048690
Record name Carfilzomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Carfilzomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Carfilzomib is made up of four modified peptides and acts as a proteasome inhibitor. Carfilzomib irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome, the proteolytic core particle within the 26S proteasome. This 20S core has 3 catalytic active sites: the chymotrypsin, trypsin, and caspase-like sites. Inhibition of the chymotrypsin-like site by carfilzomib (β5 and β5i subunits) is the most effective target in decreasing cellular proliferation, ultimately resulting in cell cycle arrest and apoptosis of cancerous cells. At higher doses, carfilzomib will inhibit the trypsin-and capase-like sites.
Record name Carfilzomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

868540-17-4
Record name Carfilzomib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868540174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carfilzomib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08889
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Carfilzomib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARFILZOMIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72X6E3J5AR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carfilzomib
Reactant of Route 2
Reactant of Route 2
Carfilzomib
Reactant of Route 3
Reactant of Route 3
Carfilzomib
Reactant of Route 4
Reactant of Route 4
Carfilzomib
Reactant of Route 5
Reactant of Route 5
Carfilzomib
Reactant of Route 6
Reactant of Route 6
Carfilzomib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。